Proteindegrader 1-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

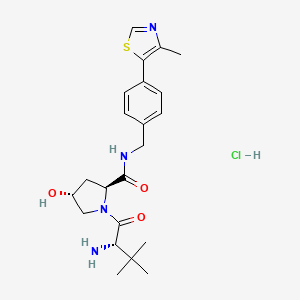

VHL ligand 1 is a building block in the synthesis of proteolysis-targeting chimera technologies (PROTACs). It is the von Hippel-Lindau (VHL) E3 ligase binding portion of some VHL-based PROTACs, including BET PROTAC MZ1.2

Protein degrader 1 hydrochloride is used in the synthesis of HaloPROTACs.

Wissenschaftliche Forschungsanwendungen

Gezielte Protein-Degradation (TPD)

Proteindegrader sind eine Klasse von Therapeutika, die gleichzeitig an ein Protein von Interesse (POI) und eine E3-Ligase binden können, um die Polyubiquitinierung und den Proteasom-vermittelten Abbau des POI zu erreichen . Dieser Ansatz hat das Potenzial, das pharmakologisch nutzbare Proteom deutlich zu erweitern .

Überwindung von Medikamentenresistenz

Proteindegrader könnten „nicht-medikamentöse Ziele“ angreifen und die Medikamentenresistenz durch den Ubiquitin-Proteasom-Weg (UPP) und den Lysosomen-Weg überwinden .

Orale Medikamentenverabreichung

Die meisten klinischen Kandidaten für Proteindegrader sind für die orale Verabreichung konzipiert . Ein Team von AstraZeneca veröffentlichte eine Designstrategie, die Cereblon-EBMs mit niedrigem Molekulargewicht priorisiert, um die orale Resorption zu verbessern und optimiert für eine geringe intrinsische Clearance, um einen hohen First-Pass-Metabolismus zu mildern .

Parenterale Medikamentenverabreichung

Die parenterale Medikamentenverabreichung, die in frühen Forschungsstadien implementiert und durch pharmakokinetische und pharmakodynamische Modellierung unterstützt wird, kann die Erforschung eines breiteren Raums für das Medikamentendesign ermöglichen, den Umfang der zugänglichen Ziele erweitern und das Versprechen von Proteindegradern als therapeutische Modalität erfüllen .

Biologika als Binder

In den letzten Jahren wurden Biologika wie Proteine und Nukleinsäuren als Binder für die gezielte Protein-Targeting eingesetzt, wodurch sich der Umfang der TPD-Plattformen auf sekretierte Proteine, transmembranäre Proteine und lösliche, aber stark ungeordnete intrazelluläre Proteine erweitert .

Biosensor-Anwendungen

Oberflächenplasmonenresonanz-Bildgebung (SPRi) ist eine hochsensitive, Echtzeit- und markierungsfreie Biosensor-Anwendung. Dank der umfangreichen Untersuchungen zu SPRi könnte ein Multiplex-Biomarker-Screening in einem Hochdurchsatzformat erzielt werden .

Wirkmechanismus

Target of Action

The primary targets of protein degrader 1 hydrochloride are proteins of interest (POIs) within cells . These targets are engaged by a component of the degrader known as the target binding moiety (TBM) . The TBM allows the degrader to selectively bind to the POI, marking it for degradation .

Mode of Action

Protein degrader 1 hydrochloride operates through a mechanism known as targeted protein degradation (TPD) . This involves the use of a three-component design comprising a TBM for a POI, a ubiquitin E3 ligase binding moiety (EBM), and a linker to connect the two binders . Through this design, the therapeutic can simultaneously engage a POI and an E3 ligase to achieve polyubiquitination and proteasome-mediated degradation of the POI .

Biochemical Pathways

The action of protein degrader 1 hydrochloride affects the ubiquitin-proteasome system, a major pathway for protein degradation within cells . By engaging this pathway, the compound can selectively target and degrade proteins that are involved in disease pathogenesis .

Pharmacokinetics

The pharmacokinetic properties of protein degrader 1 hydrochloride are still under investigation. It is known that many protein degraders are designed for oral administration . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial factors that influence its therapeutic efficacy .

Result of Action

The result of the action of protein degrader 1 hydrochloride is the selective degradation of its target proteins . This can lead to the modulation of cellular processes and pathways that are regulated by these proteins, potentially leading to therapeutic benefits .

Action Environment

The action of protein degrader 1 hydrochloride can be influenced by various environmental factors. These include the cellular environment, the presence of other molecules, and the physicochemical properties of the compound itself

Biochemische Analyse

Biochemical Properties

Protein degrader 1 hydrochloride plays a crucial role in biochemical reactions by recruiting the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound interacts with various enzymes and proteins, including the epidermal growth factor receptor (EGFR), which is often implicated in cancer. By forming a ternary complex with the target protein and VHL, Protein degrader 1 hydrochloride ensures the selective degradation of the target protein, thereby modulating cellular processes .

Cellular Effects

Protein degrader 1 hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of EGFR by Protein degrader 1 hydrochloride can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can affect other signaling pathways, such as the JAK/STAT pathway, by degrading specific proteins involved in these pathways .

Molecular Mechanism

The molecular mechanism of Protein degrader 1 hydrochloride involves the formation of a ternary complex between the target protein, the compound, and the VHL protein. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The binding interactions between Protein degrader 1 hydrochloride and the target protein are highly specific, ensuring that only the intended protein is degraded. This specificity is achieved through the precise design of the PROTAC molecule, which includes a ligand for the target protein and a ligand for the VHL protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Protein degrader 1 hydrochloride can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the degradation of target proteins by Protein degrader 1 hydrochloride can be sustained over extended periods, leading to prolonged therapeutic effects. The stability of the compound itself can be affected by various factors, including temperature and pH .

Dosage Effects in Animal Models

The effects of Protein degrader 1 hydrochloride in animal models are dose-dependent. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include off-target protein degradation and disruption of normal cellular processes. Therefore, careful optimization of the dosage is essential to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

Protein degrader 1 hydrochloride is involved in various metabolic pathways, primarily through its interaction with the ubiquitin-proteasome system. The compound facilitates the ubiquitination of target proteins, leading to their degradation by the proteasome. This process is crucial for maintaining cellular homeostasis and regulating protein levels within the cell. Additionally, Protein degrader 1 hydrochloride can influence metabolic flux and metabolite levels by degrading key regulatory proteins involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, Protein degrader 1 hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target proteins and exerts its effects efficiently. The distribution of Protein degrader 1 hydrochloride can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of Protein degrader 1 hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that Protein degrader 1 hydrochloride can interact with its target proteins and facilitate their degradation effectively. The precise localization of the compound can also influence its efficacy and specificity in degrading target proteins .

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRTWGCWUBURGU-MSSRUXLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)